Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC19736150
Molecular Formula: C18H25NO5
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO5 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | benzyl 3-hydroxy-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25NO5/c1-18(2,3)24-16(21)9-14-10-19(11-15(14)20)17(22)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3 |
| Standard InChI Key | HWYMPCCVUATUMD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, benzyl 3-hydroxy-4-[2-[(2-methylpropan-2-yl)oxycarbonyl]methyl]pyrrolidine-1-carboxylate, reflects its intricate architecture. The pyrrolidine ring adopts a five-membered saturated conformation, with substituents at the 1-, 3-, and 4-positions conferring stereochemical diversity. The Boc group at the 4-position acts as a temporary protective shield for amines, while the benzyl ester at the 1-position enhances solubility in organic solvents.
Crystallographic and Spectroscopic Data
Although crystallographic data for this specific compound remains unpublished, analogous pyrrolidine derivatives exhibit chair-like conformations stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . Nuclear magnetic resonance (NMR) spectra typically reveal distinct signals for the Boc methyl groups ( 1.42 ppm), benzyl aromatic protons ( 7.31–7.22 ppm), and hydroxyl protons ( 5.63–4.97 ppm) .
Synthesis Methodologies
Industrial and laboratory-scale syntheses of this compound prioritize efficiency and scalability. Flow microreactor systems have emerged as superior alternatives to batch processes due to precise temperature control and reduced side reactions.
Boc Protection and Alkylation
A representative synthesis begins with methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate, which undergoes Boc protection followed by benzylation. In one protocol, treatment with benzyl bromide (BnBr) and triethylamine (TEA) in dichloromethane (DCM) at reflux yields the target compound in 78–81% efficiency :
Table 1: Optimization of Benzylation Conditions
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| BnBr, TEA | DCM | Reflux | 16 h | 81% | |
| BnBr, KCO | DMF | 20°C | 4 h | 88% | |
| BnBr, DIPEA | CHCl | 75°C | 1 h | 83% |
The choice of base significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate alkylation but require rigorous drying to prevent hydrolysis of the Boc group .
Deprotection and Functionalization
Selective removal of the Boc group using trifluoroacetic acid (TFA) generates a free amine, which can undergo acylation or sulfonation. For example, coupling with 3-fluorophenylacetic acid produces neuroactive derivatives with enhanced blood-brain barrier permeability .
Applications in Medicinal Chemistry
The compound’s versatility stems from its dual functionality: the Boc group safeguards amines during solid-phase peptide synthesis (SPPS), while the hydroxyl group participates in hydrogen bonding with biological targets .
Role in Peptide Therapeutics
In SPPS, the benzyl ester facilitates attachment to resin-bound linkers. Subsequent Boc deprotection enables iterative elongation of peptide chains. This approach has been instrumental in synthesizing antimicrobial peptides and enzyme inhibitors.
Neuropharmaceutical Development
Analogues incorporating this pyrrolidine scaffold exhibit inhibitory activity against neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases. Replacement of secondary amines with ether linkages in lead compounds improves blood-brain barrier penetration without sacrificing potency .
Stability and Reactivity Profile
The compound demonstrates remarkable stability under ambient conditions but undergoes hydrolysis in acidic or basic media.
Table 2: Stability Under Accelerated Degradation Conditions
| Condition | Time | Degradation Products | Source |
|---|---|---|---|
| 1M HCl (25°C) | 24 h | Benzyl alcohol, CO | |
| 1M NaOH (25°C) | 24 h | 3-Hydroxypyrrolidine | |
| HO/EtOH (1:1) | 7 d | <5% decomposition |
The benzyl ester’s lability under hydrogenolysis conditions () permits selective cleavage without affecting the Boc group, enabling orthogonal protection strategies .
Comparative Analysis with Structural Analogues
Modifications to the pyrrolidine scaffold alter pharmacological and physicochemical properties.
Ether vs. Amide Linkages
Ether-containing derivatives (e.g., 2 in ) exhibit logD values of 0.11 compared to −0.09 for amine-containing analogues, correlating with enhanced membrane permeability . Conversely, amide derivatives show superior target affinity due to additional hydrogen bonding interactions .
Industrial and Regulatory Considerations
Manufactured exclusively for research purposes, this compound is classified under CAS No. [Withheld] and requires handling in accordance with Good Laboratory Practices (GLP). Its exclusion from pharmacopeial monographs underscores its status as a non-therapeutic intermediate.
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